N-Butyl-O-tert-butyl-L-threoninamide
Description
N-Butyl-O-tert-butyl-L-threoninamide is a modified amino acid derivative featuring a threonine backbone with dual protective groups: an N-butyl substituent and an O-tert-butyl ether. This compound is primarily utilized in peptide synthesis and pharmaceutical research due to its steric protection of reactive functional groups, which enhances stability during chemical reactions . The tert-butyl groups are known for their hydrophobic and electron-donating properties, making them critical for modulating solubility and resistance to enzymatic degradation.
For instance, Tert-butyl O-tert-butyl-L-threoninate (H-Thr(tBu)-OtBu) shares the O-tert-butyl ether but differs in its esterified carboxyl group rather than an amide linkage .
Properties
CAS No. |
387846-06-2 |
|---|---|
Molecular Formula |
C12H26N2O2 |
Molecular Weight |
230.35 g/mol |
IUPAC Name |
(2S,3R)-2-amino-N-butyl-3-[(2-methylpropan-2-yl)oxy]butanamide |
InChI |
InChI=1S/C12H26N2O2/c1-6-7-8-14-11(15)10(13)9(2)16-12(3,4)5/h9-10H,6-8,13H2,1-5H3,(H,14,15)/t9-,10+/m1/s1 |
InChI Key |
AIBLLXDMFBUCCD-ZJUUUORDSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@H]([C@@H](C)OC(C)(C)C)N |
Canonical SMILES |
CCCCNC(=O)C(C(C)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane and catalysts such as boron trifluoride etherate . The process can be summarized as follows:
- Protection of the hydroxyl group with tert-butyl group.
- Introduction of the butyl group to the amino group using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of N-Butyl-O-tert-butyl-L-threoninamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-O-tert-butyl-L-threoninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The butyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-Butyl-O-tert-butyl-L-threoninamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-O-tert-butyl-L-threoninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical distinctions between N-Butyl-O-tert-butyl-L-threoninamide and its closest analogs:
Stability and Reactivity
- This compound : The amide linkage provides superior hydrolytic stability compared to esters, making it preferable for solid-phase peptide synthesis under basic conditions. The tert-butyl groups further shield the molecule from nucleophilic attack .
- Tert-butyl O-tert-butyl-L-threoninate : The ester group is more labile, requiring milder conditions (e.g., TFA deprotection) for cleavage. This limits its utility in prolonged reactions but enhances versatility in stepwise synthesis .
- However, this complexity may reduce synthetic yield.
Research Findings and Limitations
- Synthetic Challenges : The tert-butyl group in this compound complicates purification due to its hydrophobicity, a common issue in tert-butyl-protected compounds .
- Comparative Efficacy : While the benzyl-protected analog shows higher thermal stability (TGA decomposition >200°C), its bulkiness may limit cellular uptake compared to the simpler N-butyl variant.
- Gaps in Data : Direct comparative studies on enzymatic degradation or pharmacokinetics are absent, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
